molecular formula C14H20BN3O2 B8047147 3-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine

3-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B8047147
M. Wt: 273.14 g/mol
InChI Key: QGGBIMIXCOBXJH-UHFFFAOYSA-N
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Description

3-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine (CAS 2005430-89-5) is a high-purity boronic ester pinacol ester derivative of the privileged 1H-pyrazolo[3,4-b]pyridine scaffold. With a molecular formula of C14H20BN3O2 and a molecular weight of 273.14 g/mol, this compound serves as a versatile and critical building block in organic synthesis and medicinal chemistry research. Its primary research value lies in its application in metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, where the boronic ester functional group enables efficient carbon-carbon bond formation to construct complex biaryl structures. The 1H-pyrazolo[3,4-b]pyridine core is a fused N-heterocycle of significant pharmacological interest, with documented activities in scientific literature including anticancer, antiviral, antifungal, and anti-inflammatory effects, and it acts as an inhibitor for a wide range of protein kinases . This makes derivatives of this scaffold highly valuable in the discovery and development of new therapeutic agents, particularly for targeted therapies. Researchers utilize this compound as a key intermediate to functionalize the 5-position of the pyrazolopyridine ring system, facilitating the exploration of structure-activity relationships in drug discovery programs. This product is intended for research and development applications only and must be handled by technically qualified personnel. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. For long-term stability, store the product in a cool, dry place under an inert atmosphere.

Properties

IUPAC Name

3-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BN3O2/c1-6-11-10-7-9(8-16-12(10)18-17-11)15-19-13(2,3)14(4,5)20-15/h7-8H,6H2,1-5H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGGBIMIXCOBXJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(NN=C3N=C2)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenation of the Pyrazole Core

Prior to borylation, the pyrazole core is halogenated at position 5. For example, bromination using N\text{N}-bromosuccinimide (NBS) in tetrahydrofuran (THF) yields 5-bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine .

Halogenation conditions :

  • Halogen source : NBS

  • Solvent : THF

  • Catalyst : Azobisisobutyronitrile (AIBN)

  • Temperature : 60°C, 6 hours

  • Yield : 85–90%

Miyaura Borylation

The brominated intermediate undergoes borylation with bis(pinacolato)diboron (B2(pin)2\text{B}_2(\text{pin})_2) under palladium catalysis.

Standard borylation protocol :

  • Catalyst : Pd(dppf)Cl2\text{Pd(dppf)Cl}_2 (1–5 mol%)

  • Ligand : 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Base : KOAc\text{KOAc}

  • Solvent : 1,4-Dioxane

  • Temperature : 100°C, 12 hours

  • Yield : 70–80%

Protective Group Strategies

To prevent unwanted side reactions during functionalization, protective groups like SEM (2-(trimethylsilyl)ethoxymethyl) are employed. For instance, SEM protection of the pyrazole nitrogen facilitates regioselective borylation.

Deprotection example :

  • Protected intermediate : SEM-protected pyrazolo[3,4-b]pyridine

  • Reagent : Hydrochloric acid (HCl) in methanol

  • Conditions : Room temperature, 2 hours

  • Yield : >95%

Purification and Characterization

Final purification is achieved via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol. Characterization relies on:

  • NMR spectroscopy : 1H^1\text{H}, 13C^{13}\text{C}, and 11B^{11}\text{B} NMR confirm structural integrity.

  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight.

  • HPLC : Purity >98%.

Comparative Analysis of Synthetic Routes

Method StepReagents/ConditionsYield (%)Citation
Core synthesisNaNO2\text{NaNO}_2, DCE, 90°C70–80
EthylationCH3CH2Br\text{CH}_3\text{CH}_2\text{Br}, DMF65–75
BrominationNBS, AIBN, THF85–90
Suzuki-Miyaura borylationPd(dppf)Cl2\text{Pd(dppf)Cl}_2, B2(pin)2\text{B}_2(\text{pin})_270–80

Challenges and Optimization

  • Regioselectivity : Competing reactions at positions 3 and 5 necessitate careful control of reaction stoichiometry.

  • Catalyst loading : Reducing Pd\text{Pd} to 1 mol% maintains efficiency while lowering costs.

  • Solvent choice : Replacing dioxane with toluene improves safety without sacrificing yield .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acids.

    Reduction: Reduction reactions can modify the pyrazolo[3,4-b]pyridine core or the ethyl group.

    Substitution: The compound can participate in substitution reactions, particularly at the boronic ester moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenated compounds and bases for nucleophilic substitution.

Major Products

    Oxidation: Boronic acids.

    Reduction: Reduced forms of the pyrazolo[3,4-b]pyridine core.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential applications in drug development. The incorporation of the boron moiety allows for enhanced interactions with biological targets.

  • Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The boron atom may play a role in modulating biological activity through interactions with biomolecules.
  • Neuroprotective Effects : Some derivatives of pyrazolo-pyridine have shown promise in neuroprotection. Research into this compound's neuroprotective capabilities could lead to new treatments for neurodegenerative diseases.

Organic Synthesis

The presence of the boron group makes this compound a valuable intermediate in organic synthesis.

  • Cross-Coupling Reactions : The boron moiety can facilitate cross-coupling reactions (e.g., Suzuki-Miyaura coupling), which are essential in the synthesis of complex organic molecules.
  • Functionalization of Aromatic Compounds : This compound can serve as a precursor for the functionalization of aromatic systems, leading to the development of novel materials with tailored properties.

Materials Science

The unique properties of this compound make it suitable for applications in materials science.

  • Polymer Chemistry : Incorporating this compound into polymer matrices could enhance mechanical properties and thermal stability due to its rigid structure.
  • Sensors and Catalysts : The electronic properties imparted by the boron atom may enable its use in sensor technology or as a catalyst in chemical reactions.

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated that similar pyrazolo-pyridine derivatives inhibit cancer cell proliferation by inducing apoptosis.
Study BOrganic SynthesisShowed successful application of boron-containing compounds in Suzuki coupling reactions, enhancing yields significantly.
Study CNeuroprotectionFound that derivatives exhibit protective effects against oxidative stress in neuronal cell cultures.

Mechanism of Action

The mechanism of action of 3-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis. The pyrazolo[3,4-b]pyridine core can interact with biological targets, potentially affecting molecular pathways and cellular processes.

Comparison with Similar Compounds

Structural Analogs in the Pyrazolo[3,4-b]Pyridine Family

3-Methyl-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Pyrazolo[3,4-b]Pyridine ()
  • Key Difference : Methyl substituent at the 3-position instead of ethyl.
  • Molecular Weight : ~273.15 g/mol (estimated).
1-Methyl-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Pyrazolo[3,4-b]Pyridine (CAS 1312312-78-9, )
  • Key Difference : Methyl group at the 1-position (protecting the NH group of the pyrazole ring).
  • Impact : The 1-methyl substitution stabilizes the NH-free form, improving solubility in organic solvents and reducing decomposition risks during storage .
2-Methyl-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-2H-Pyrazolo[3,4-b]Pyridine ()
  • Key Difference : Methyl group at the 2-position (2H tautomer).
  • Impact : Altered tautomerism may affect electronic properties and regioselectivity in coupling reactions.

Table 1: Structural and Physical Properties of Pyrazolo[3,4-b]Pyridine Derivatives

Compound Name Substituent Position Molecular Weight (g/mol) Key Feature
3-Ethyl-5-boronate-1H-pyrazolo[3,4-b]pyridine 3-Ethyl, 5-boronate ~287.17 Moderate steric bulk at 3-position
3-Methyl-5-boronate-1H-pyrazolo[3,4-b]pyridine 3-Methyl, 5-boronate ~273.15 Enhanced reactivity due to smaller substituent
1-Methyl-5-boronate-1H-pyrazolo[3,4-b]pyridine 1-Methyl, 5-boronate ~273.15 Improved stability and solubility

Heterocyclic Core Variants

2-Ethyl-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1-(Triisopropylsilyl)-1H-Pyrrolo[2,3-b]Pyridine ()
  • Core Difference : Pyrrolo[2,3-b]pyridine instead of pyrazolo[3,4-b]pyridine.
  • Impact : The pyrrolo core has a six-membered ring with one nitrogen, whereas the pyrazolo core has two nitrogens. This alters electronic density, making the pyrrolo derivative less electron-deficient, which may reduce coupling efficiency in Suzuki reactions .
  • Molecular Weight : 428.50 g/mol (C₂₄H₄₁BN₂O₂Si).
5-Bromo-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Pyrrolo[2,3-b]Pyridine ()
  • Key Difference : Bromine at the 5-position.
  • Impact : Bromine allows for further functionalization (e.g., cross-coupling or nucleophilic substitution), offering synthetic flexibility absent in the ethyl-substituted pyrazolo analog .

Substituent Effects on Reactivity

  • Ethyl vs. Methyl : The ethyl group in the target compound introduces steric bulk, which may slow coupling kinetics but improve selectivity in congested reaction environments .
  • Boronate Position : In 3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-5-(Trifluoromethyl)Pyridine (), the boronate is on a simple pyridine ring. The pyrazolo[3,4-b]pyridine core’s electron-deficient nature enhances electrophilic reactivity, making it more reactive than pyridine-based boronates .

Biological Activity

3-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a pyrazolo[3,4-b]pyridine core substituted with an ethyl group and a boron-containing moiety. The presence of the dioxaborolane group is particularly significant for its biological activity.

Synthesis

The synthesis typically involves multi-step reactions where the pyrazolo[3,4-b]pyridine framework is formed first, followed by the introduction of the boron-containing substituent through boronation techniques.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-b]pyridine derivatives. For instance:

  • Mechanism of Action : These compounds often act by inhibiting cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. Inhibition of CDK2 and CDK9 has been observed to induce cell cycle arrest and apoptosis in various cancer cell lines such as MCF7 and HCT116 .
  • Case Study : A study on similar pyrazolo compounds showed that modifications around the pyrazolo core significantly enhanced their anticancer activity. Compounds with specific substitutions demonstrated higher efficacy against cancer cell lines while maintaining safety profiles on normal cells .

Other Biological Activities

Beyond anticancer effects, there is emerging evidence suggesting that compounds in this class may exhibit additional pharmacological activities:

  • Antimicrobial Activity : Some derivatives have shown promise against bacterial strains, potentially due to their ability to disrupt bacterial cell wall synthesis or inhibit essential enzymes .
  • Neuroprotective Effects : Preliminary studies indicate that certain pyrazolo derivatives may protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases .

Data Table: Summary of Biological Activities

Activity Effect Cell Lines/Organisms Reference
AnticancerInduces apoptosisMCF7, HCT116
AntimicrobialInhibits growth of bacterial strainsVarious
NeuroprotectiveProtects against oxidative stressNeuronal cells

The mechanisms by which this compound exerts its effects include:

  • CDK Inhibition : By binding to the active sites of CDK2 and CDK9, it prevents their interaction with cyclins.
  • Reactive Oxygen Species (ROS) Modulation : Some derivatives may influence ROS levels within cells, leading to altered apoptotic pathways.
  • Enzyme Inhibition : The boron moiety can interact with various enzymes involved in metabolic pathways.

Q & A

Q. What synthetic routes are effective for introducing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group into pyrazolo[3,4-b]pyridine derivatives?

Methodological Answer: The Suzuki-Miyaura cross-coupling reaction is widely used to install the dioxaborolane moiety. Key steps include:

  • Step 1: Bromination or iodination of the pyrazolo[3,4-b]pyridine core at the desired position using reagents like N-iodosuccinimide (NIS) in acetone (rt) .
  • Step 2: Coupling the halogenated intermediate with bis(pinacolato)diboron (B₂pin₂) or its derivatives using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in a toluene/EtOH/H₂O solvent system (90–105°C) .
  • Critical Note: Ensure anhydrous conditions and degas solvents to prevent side reactions .

Q. What analytical techniques are essential for structural confirmation of this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm substitution patterns and boronate ester integrity. For example, the dioxaborolane group typically shows a singlet at ~1.3 ppm (¹H) for the pinacol methyl groups .
  • X-ray Crystallography: Use SHELXL or OLEX2 for refining crystal structures. High-resolution data (<1.0 Å) are critical for resolving boronate ester geometry and hydrogen-bonding networks .
  • Mass Spectrometry: HRMS (ESI+) validates molecular weight and isotopic patterns, particularly for boron-containing species .

Advanced Research Questions

Q. How can reaction conditions be optimized for palladium-catalyzed cross-coupling with sterically hindered boronic esters?

Methodological Answer:

  • Catalyst Screening: Use bulky ligands like SPhos or XPhos to enhance catalytic activity for sterically demanding substrates. For example, Pd(OAc)₂ with 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (0.3 equiv) improves coupling efficiency .
  • Solvent Optimization: Replace toluene with dioxane or THF to increase solubility of boronate intermediates. Additives like TBAB (tetrabutylammonium bromide) can stabilize the active Pd species .
  • Temperature Control: Perform reactions under microwave irradiation (100–120°C, 30 min) to accelerate kinetics while minimizing decomposition .

Q. How should researchers address discrepancies in X-ray crystallographic data for boron-containing heterocycles?

Methodological Answer:

  • Data Collection: Use synchrotron radiation (λ = 0.7–1.0 Å) to improve resolution, especially for light atoms like boron.
  • Refinement Strategies: In SHELXL, apply restraints for the dioxaborolane ring (DFIX, DANG commands) to account for thermal motion. Validate geometry using CheckCIF to flag outliers in bond lengths/angles .
  • Validation Tools: Compare experimental data with DFT-optimized structures (e.g., Gaussian09) to identify systematic errors in boronate ester conformation .

Q. What strategies are effective for improving solubility of this compound in aqueous biological assays?

Methodological Answer:

  • Prodrug Design: Introduce hydrolyzable groups (e.g., acetyl or phosphate esters) at the 3-ethyl position to enhance hydrophilicity.
  • Co-solvent Systems: Use DMSO/PBS (10–20% v/v) or cyclodextrin-based formulations to stabilize the compound in solution .
  • Structural Modification: Replace the pinacol boronate with a trifluoroborate (BF₃⁻K⁺) group, which improves aqueous solubility while retaining reactivity .

Q. How can structure-activity relationships (SAR) be systematically explored for pyrazolo[3,4-b]pyridine derivatives?

Methodological Answer:

  • Scaffold Diversification: Synthesize analogs with varying substituents at positions 3 and 5. For example:
    • Position 3: Replace ethyl with aryl or heteroaryl groups via Suzuki coupling .
    • Position 5: Introduce electron-withdrawing groups (e.g., CF₃) to modulate electronic effects .
  • Biological Testing: Use kinase inhibition assays (e.g., TYK2 or JAK2) to correlate substituent effects with activity. IC₅₀ values should be measured using ATP-concentration-dependent protocols .
  • Computational Modeling: Perform molecular docking (AutoDock Vina) to predict binding modes in target proteins. Validate with MD simulations (AMBER) to assess stability .

Data Contradiction Analysis

Q. How to resolve conflicting NMR data for regioisomeric pyrazolo[3,4-b]pyridine derivatives?

Methodological Answer:

  • 2D NMR Techniques: Use HSQC and HMBC to assign ambiguous signals. For example, cross-peaks between the pyrazole NH and adjacent carbons distinguish substitution patterns .
  • Isotopic Labeling: Synthesize ¹⁰B-enriched analogs to simplify splitting patterns in ¹¹B NMR (quadrupolar broadening complicates natural abundance samples) .
  • Control Experiments: Compare spectra with authentic standards synthesized via unambiguous routes (e.g., directed ortho-metalation) .

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